molecular formula C4H9NO3S B568116 Glycine, N-(ethylsulfinyl)- (9CI) CAS No. 117383-21-8

Glycine, N-(ethylsulfinyl)- (9CI)

Cat. No.: B568116
CAS No.: 117383-21-8
M. Wt: 151.18
InChI Key: BDIWFKVPCCVSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(ethylsulfinyl)- (9CI) is a derivative of glycine (C₂H₅NO₂) where the nitrogen atom is substituted with an ethylsulfinyl (-S(O)CH₂CH₃) group. The "9CI" designation refers to the ninth collective index nomenclature system established by the Chemical Abstracts Service (CAS), which standardizes chemical naming conventions for consistency in scientific literature . This system employs numerical ratios and prefixes to describe multicomponent substances, ensuring clarity in structural representation.

Properties

CAS No.

117383-21-8

Molecular Formula

C4H9NO3S

Molecular Weight

151.18

IUPAC Name

2-(ethylsulfinylamino)acetic acid

InChI

InChI=1S/C4H9NO3S/c1-2-9(8)5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7)

InChI Key

BDIWFKVPCCVSGV-UHFFFAOYSA-N

SMILES

CCS(=O)NCC(=O)O

Synonyms

Glycine, N-(ethylsulfinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethylsulfinyl-Containing Compounds

Compound Name (9CI) CAS Number Molecular Formula Use Category Key Structural Features
Glycine, N-(ethylsulfinyl)- (9CI) Not specified Likely C₄H₉NO₃S* Not documented Glycine backbone with N-ethylsulfinyl group
Ethiprole 181587-01-9 C₁₃H₉Cl₂F₃N₄OS Insecticide Pyrazole ring with ethylsulfinyl and nitrile
Thicyofen 116170-30-0 C₈H₅ClN₂OS₂ Fungicide Thiophene ring with ethylsulfinyl and cyano groups
Oxydemeton-methyl 2674-91-1 C₆H₁₅O₄PS₂ Insecticide Organophosphate with ethylsulfinylethyl chain

Structural and Functional Differences

  • Ethiprole : This insecticide features a pyrazole ring substituted with chloro, trifluoromethyl, and nitrile groups alongside the ethylsulfinyl moiety. The pyrazole core enhances its binding affinity to insect GABA receptors, disrupting neurotransmission .
  • Thicyofen : As a thiophene-based fungicide, its activity arises from the dicarbonitrile and chloro substituents, which inhibit fungal mitochondrial respiration. The ethylsulfinyl group may modulate solubility or metabolic stability .
  • Oxydemeton-methyl: An organophosphate insecticide, its ethylsulfinylethyl chain is linked to a phosphorothioate group. This structure enables acetylcholinesterase inhibition, a common mode of action in neurotoxic pesticides .

In contrast, Glycine, N-(ethylsulfinyl)- (9CI) lacks the aromatic or organophosphate frameworks seen in the above compounds.

Role of the Ethylsulfinyl Group

The ethylsulfinyl group contributes to:

Polarity and Solubility : The sulfoxide (S=O) bond increases hydrophilicity, aiding membrane penetration in pesticidal compounds.

Metabolic Stability : Sulfoxides resist oxidative degradation compared to thioethers, prolonging activity in biological systems.

Target Interaction : In ethiprole and thicyofen, the group may stabilize binding to enzymatic pockets through dipole-dipole interactions.

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